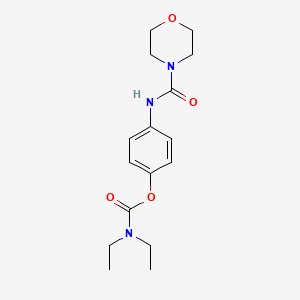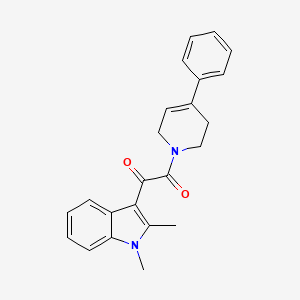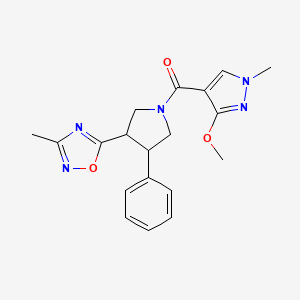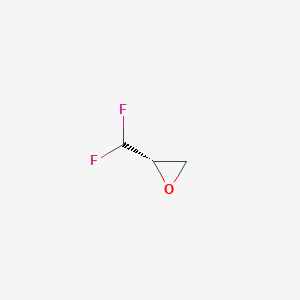![molecular formula C22H22FN7 B2362179 N-(4-fluorophényl)-6-(4-méthylpipérazin-1-yl)-1-phényl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946288-80-8](/img/structure/B2362179.png)
N-(4-fluorophényl)-6-(4-méthylpipérazin-1-yl)-1-phényl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H22FN7 and its molecular weight is 403.465. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur le cancer : Ciblage des mutations de l'EGFR
Ce composé a été étudié pour son potentiel à cibler les mutations du récepteur du facteur de croissance épidermique (EGFR), qui sont impliquées dans diverses formes de cancer, en particulier le cancer bronchique non à petites cellules (CBNPC). Il a montré des résultats prometteurs dans l'inhibition de l'EGFR avec des mutations spécifiques conférant une résistance aux inhibiteurs de la tyrosine kinase (ITK) de première génération de l'EGFR comme le géfitinib et l'erlotinib .
Traitement de la leucémie : Inhibition de FLT3 et des CDK
La recherche indique que les dérivés de ce composé présentent une excellente activité inhibitrice contre la tyrosine kinase 3 de type FMS (FLT3) et les kinases dépendantes des cyclines (CDK), qui sont essentielles dans le traitement de la leucémie myéloïde aiguë (LMA). Ces dérivés ont montré des activités antiprolifératives puissantes et pourraient conduire à de nouveaux traitements pour la LMA .
Activité antimicrobienne
Bien que non directement lié au composé exact en question, des composés structurellement similaires ont été synthétisés et évalués pour leurs propriétés antimicrobiennes. Cela suggère qu'avec une modification supplémentaire, la N-(4-fluorophényl)-6-(4-méthylpipérazin-1-yl)-1-phényl-1H-pyrazolo[3,4-d]pyrimidin-4-amine pourrait également être explorée pour des applications antimicrobiennes potentielles .
Mécanisme D'action
Target of Action
The primary targets of this compound are FLT3 and CDK kinases . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components). CDKs (Cyclin-Dependent Kinases) are a family of protein kinases that regulate the cell cycle.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6 . The inhibition of these kinases leads to changes in cell cycle progression and signal transduction pathways.
Biochemical Pathways
The compound affects several biochemical pathways. It suppresses the phosphorylation of retinoblastoma, a tumor suppressor protein, and inhibits the signaling pathways of FLT3, ERK, AKT, and STAT5 . These pathways are involved in cell proliferation, survival, and differentiation.
Pharmacokinetics
It is mentioned that the compound has a good oral pk property , suggesting that it is well-absorbed and has suitable bioavailability.
Result of Action
The compound exhibits strong antiproliferative activities against certain cancer cell lines . It blocks the signaling pathways mediated by its targets, leading to cell cycle arrest and induction of apoptosis . In a mouse model, the compound can induce tumor regression .
Analyse Biochimique
Biochemical Properties
The compound N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to exhibit excellent inhibition against FLT3 and CDK, two types of kinases . Kinases are proteins that play a key role in signal transduction pathways, regulating various cellular activities such as cell division, metabolism, and cell death . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
In cellular processes, N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown to influence cell function by suppressing the phosphorylation of retinoblastoma, FLT3, ERK, AKT, and STAT5 . These proteins are involved in cell signaling pathways, gene expression, and cellular metabolism . The suppression of these proteins can lead to the onset of apoptosis, or programmed cell death .
Molecular Mechanism
The molecular mechanism of action of N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active sites of FLT3 and CDK kinases, inhibiting their activity and leading to the suppression of various proteins involved in cell signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages . At a dose of 15 mg/kg, the compound has been shown to induce tumor regression in MV4-11 xenografts in a nude-mouse model, which is more efficient than cytarabine (50 mg/kg) .
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7/c1-28-11-13-29(14-12-28)22-26-20(25-17-9-7-16(23)8-10-17)19-15-24-30(21(19)27-22)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFPSVZPUKGYKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362096.png)


![2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2362101.png)

![N-(4-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362104.png)

![3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2362107.png)




![2-[(Z)-[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine;dihydrochloride](/img/structure/B2362116.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362118.png)
